4-Methyl erlotinib
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Overview
Description
4-Methyl erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor tyrosine kinase. This compound is structurally related to erlotinib, a well-known anticancer agent used primarily in the treatment of non-small cell lung cancer and pancreatic cancer . The addition of a methyl group to the erlotinib structure enhances its pharmacological properties, making it a valuable compound in cancer research and therapy .
Preparation Methods
The synthesis of 4-Methyl erlotinib involves several key steps:
Iodination Reaction: The starting material, 3-(4-ethylphenyl)-3-methylbutane-2-ketone, undergoes iodination using an iodination reagent.
Carbonylation Reaction: The iodinated product reacts with a carbonylation reagent to form 4-(3-iodo-4-ethylphenyl)-4-methyl-3-oxo valerate.
Substitution Reaction: This intermediate undergoes a substitution reaction with 4-chlorine-3-nitro-benzonitrile in an alkaline environment.
Reduction Condensation Reaction: The resulting compound is subjected to reduction condensation to form 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propyl-2-yl)-1H-indole-3-carboxylic acid methyl ester.
Cyclization Reaction: Cyclization of this ester yields 9-ethyl-8-iodine-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.
Final Substitution Reaction: The final product, this compound, is obtained by reacting the cyclized compound with 4-(4-piperidyl)morpholine.
Chemical Reactions Analysis
4-Methyl erlotinib undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It undergoes substitution reactions, particularly with halogenated compounds, to form various derivatives.
Common Reagents and Conditions: Typical reagents include iodination reagents, carbonylation reagents, and reducing agents.
Major Products: The major products formed from these reactions include various iodinated, carbonylated, and cyclized derivatives.
Scientific Research Applications
4-Methyl erlotinib has several scientific research applications:
Drug Development: This compound is used in the development of new anticancer drugs, particularly for non-small cell lung cancer and pancreatic cancer.
Nanotechnology: Research has explored the use of this compound in nanotechnology for targeted drug delivery systems, enhancing its therapeutic efficacy.
Biological Studies: It is used in various biological studies to understand the molecular mechanisms of cancer and other diseases.
Mechanism of Action
4-Methyl erlotinib exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor . This inhibition disrupts the signaling pathways involved in cancer cell proliferation, migration, and survival . The compound binds reversibly to the adenosine triphosphate binding site of the receptor, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
4-Methyl erlotinib is unique compared to other similar compounds due to its enhanced pharmacological properties:
Afatinib and Osimertinib: These compounds are also epidermal growth factor receptor inhibitors but differ in their molecular structures and specific applications.
Similar compounds include:
- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its unique structural modifications and enhanced therapeutic potential.
Properties
CAS No. |
2514264-76-5 |
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Molecular Formula |
C23H26ClN3O4 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C23H25N3O4.ClH/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23;/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26);1H |
InChI Key |
KYYZCXHGUSHEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C.Cl |
Origin of Product |
United States |
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